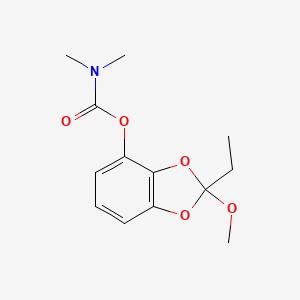
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their bioactive properties and are often found in pharmaceuticals and pesticides . The compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzodioxole ring can undergo nitration, sulfonation, or halogenation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: It has been studied for its potential as a COX inhibitor and cytotoxic agent.
Medicine: Its derivatives are explored for their analgesic, anti-inflammatory, and antipyretic properties.
Industry: It is used in the formulation of certain pesticides due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
2- { [ (2H-1,3-benzodioxol-5-yl) (hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with different functional groups.
2-ETHOXY-2-METHYL-1,3-BENZODIOXOLE: A related compound with an ethoxy group. The uniqueness of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate lies in its specific functional groups that confer distinct bioactive properties.
Eigenschaften
CAS-Nummer |
61083-32-7 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2-ethyl-2-methoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-5-13(16-4)18-10-8-6-7-9(11(10)19-13)17-12(15)14(2)3/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
IDZFFECDJVFROV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


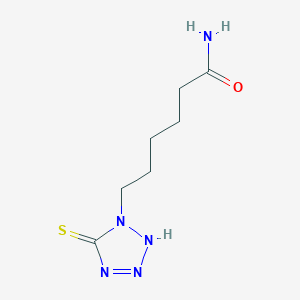

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

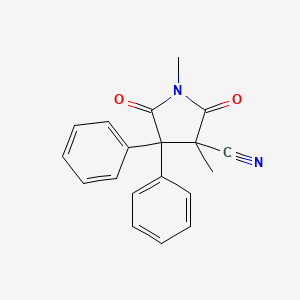

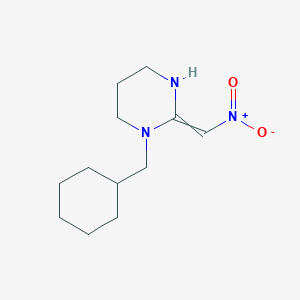
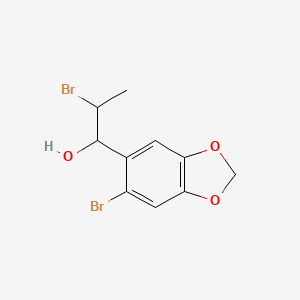
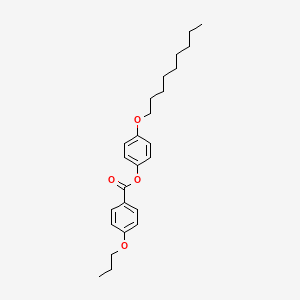
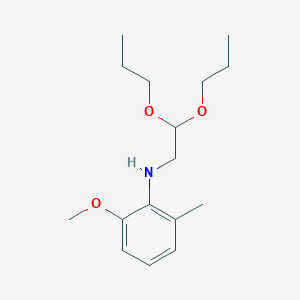
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
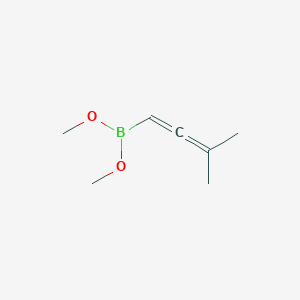
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
